N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a sulfur-containing acetamide moiety. The thieno[2,3-d]pyrimidine scaffold is a bicyclic system combining thiophene and pyrimidine rings, known for its pharmacological relevance in drug discovery, particularly in antimicrobial and kinase inhibitor applications . The compound’s structure includes a 6-methyl substitution on the thienopyrimidine ring and an N-cyclohexyl acetamide group, which may enhance lipophilicity and influence binding interactions compared to aromatic substituents.
Properties
IUPAC Name |
N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10-7-12-14(16-9-17-15(12)21-10)20-8-13(19)18-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWAEDSWAWTQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330060 | |
| Record name | N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876886-54-3 | |
| Record name | N-cyclohexyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine core.
Attachment of the Cyclohexyl Group: The final step involves the acylation of the thienopyrimidine derivative with cyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thienopyrimidine core.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide and related compounds:
Key Observations :
- The cyclohexyl acetamide group likely enhances lipophilicity relative to aromatic groups (e.g., 4-nitrophenyl), affecting membrane permeability .
- Heterocyclic Core : The dihydropyrimidin-2-yl core in lacks the fused thiophene ring, which could diminish π-π stacking interactions critical for binding in some biological targets .
Physicochemical and Analytical Data
- Melting Points : The dihydropyrimidinyl derivative () has a high melting point (230°C), likely due to strong intermolecular hydrogen bonding from the dichlorophenyl group . The target compound’s melting point is unreported but may be influenced by the flexible cyclohexyl group.
- Spectroscopic Characterization : ¹H NMR data for ’s compound (δ 12.50 ppm for NH, δ 4.12 ppm for SCH₂) provide benchmarks for verifying sulfanyl acetamide moieties in similar structures .
Biological Activity
N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
- Molecular Formula : C15H20N4OS
- Molecular Weight : 304.41 g/mol
- CAS Number : 876886-54-3
Synthesis
The synthesis of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the reaction of thienopyrimidine derivatives with cyclohexylamine in the presence of appropriate coupling agents. The synthetic route can be optimized for yield and purity through various reaction conditions including temperature and solvent choice.
Antitumor Activity
Research indicates that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate potent antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. The morphological changes characteristic of apoptosis were observed in treated cells, suggesting a mechanism involving programmed cell death .
The biological activity of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The compound may interact with targets such as:
- Kinases : Inhibition of kinases involved in cell proliferation and survival.
- Enzymes : Blocking enzymes that facilitate tumor growth or bacterial metabolism.
This inhibition leads to reduced tumor growth rates and enhanced apoptosis in cancer cells.
Comparative Analysis
A comparison with other thienopyrimidine derivatives reveals the unique biological profile of N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide. Below is a table summarizing some related compounds and their known activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antitubercular activity | |
| 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Anti-HIV, antitumor | |
| Thieno[3,2-d]pyrimidin-4-amines | Inhibits Cyt-bd |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic potential of various thienopyrimidine derivatives against breast cancer cell lines. Results indicated that modifications to the thienopyrimidine structure significantly enhanced antitumor activity compared to standard treatments like etoposide .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to N-cyclohexyl-2-{6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide inhibit critical signaling pathways associated with cancer cell survival. This was evidenced by the downregulation of anti-apoptotic proteins in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
